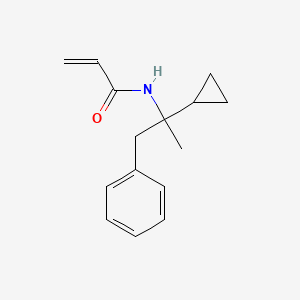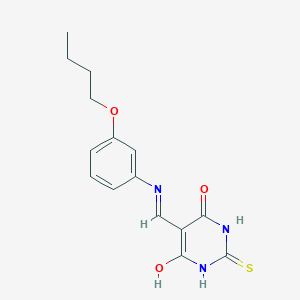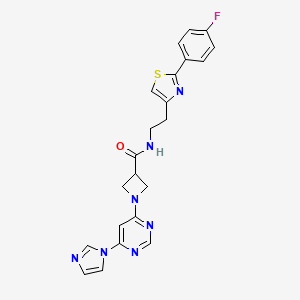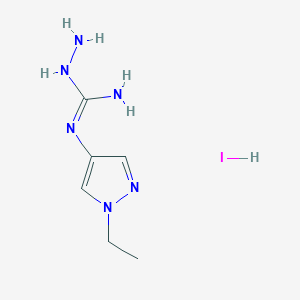
1-Amino-2-(1-ethylpyrazol-4-yl)guanidine;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The traditional synthesis of guanidines, which “1-Amino-2-(1-ethylpyrazol-4-yl)guanidine;hydroiodide” is a type of, mainly relies on the addition of amines to carbodiimides . Other methods include the use of thioureas in conjunction with thiophilic metal salts, Mukaiyama’s reagent, coupling reagents, or other activating agents . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has also been reported .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
1-Amino-2-(1-ethylpyrazol-4-yl)guanidine;hydroiodide is a compound that can be synthesized through various chemical reactions involving guanidines. Guanidines play a pivotal role in synthetic chemistry, serving as precursors for a wide range of compounds due to their reactivity and versatility. For instance, the reaction of hydroiodide of methyl ester of 3-thiocarbazic acid with diethylamine and morpholine hydroiodide can yield 2-amino-1-substituted-guanidines, which are further converted to 3-R-4-substituted-delta2-1,2,4-triazoline-5-thione in reactions with isothiocyanates. Some of these compounds have been explored for their antibacterial activities, highlighting their potential application in the development of new antimicrobial agents (Dobosz, Wujec, & Waśko, 2003).
Additionally, the synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines from aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride has been developed, showcasing an efficient approach towards the one-step synthesis of these compounds. The synthesized compounds have shown significant anti-bacterial activity against both gram-positive and gram-negative bacteria, further emphasizing the importance of guanidine derivatives in medicinal chemistry (Deshmukh, Salunkhe, Patil, & Anbhule, 2009).
Catalytic and Synthetic Applications
Guanidines, including derivatives like 1-Amino-2-(1-ethylpyrazol-4-yl)guanidine;hydroiodide, are also recognized for their catalytic capabilities and synthetic applications. They are used as organosuperbases in base-catalyzed organic reactions, ligand-sets in coordination chemistry, and key entities in medicinal chemistry. The development of new methodologies for the synthesis of guanidines, focusing on metal-mediated catalytic addition of amines to carbodiimides, provides an atom-economical alternative to classical synthesis methods. This advancement emphasizes the ongoing need for safe, simple, and efficient syntheses of guanidine entities, which are crucial in various chemical and pharmaceutical applications (Alonso-Moreno, Antiñolo, Carrillo-Hermosilla, & Otero, 2014).
Eigenschaften
IUPAC Name |
1-amino-2-(1-ethylpyrazol-4-yl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6.HI/c1-2-12-4-5(3-9-12)10-6(7)11-8;/h3-4H,2,8H2,1H3,(H3,7,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFMXFRWXCWVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N=C(N)NN.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13IN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(1-ethylpyrazol-4-yl)guanidine;hydroiodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

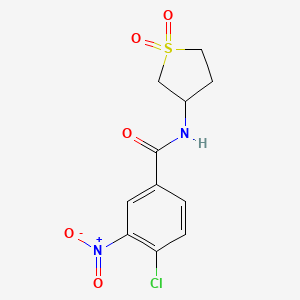
![2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2617350.png)
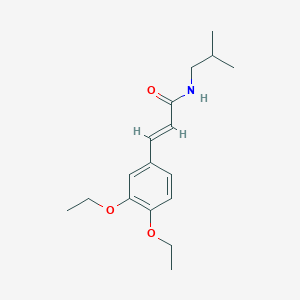
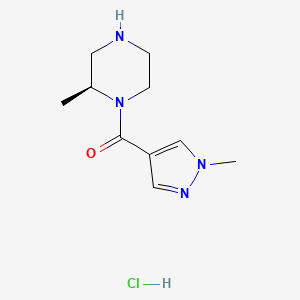
![3-[4-(Trifluoromethyl)phenyl] thiomorpholine](/img/structure/B2617355.png)
![5-[[6-(7-Chloro-1-benzothiophen-2-yl)indol-1-yl]methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2617357.png)

![3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B2617361.png)
![11-oxo-N-(4-(trifluoromethyl)phenyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2617362.png)
